molecular formula C15H21NO2 B5551932 4-(4-tert-butylbenzoyl)morpholine

4-(4-tert-butylbenzoyl)morpholine

Cat. No. B5551932
M. Wt: 247.33 g/mol
InChI Key: CZMKNNJIGSSVMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives often involves coupling reactions, as seen in the preparation of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, which utilized a coupling reaction between morpholine and a diazonium ion derived from 4-aminobenzoic acid (Taylor Chin et al., 2010). Such methodologies potentially extend to the synthesis of 4-(4-tert-Butylbenzoyl)morpholine by adapting the coupling components to include a 4-tert-butylbenzoyl moiety.

Molecular Structure Analysis

X-ray crystallography plays a crucial role in understanding the molecular structure of morpholine derivatives. For instance, the X-ray structural analysis of certain morpholine derivatives has unveiled significant insights into their conformation and molecular geometry, contributing to a deeper understanding of their chemical behavior and reactivity (Duan et al., 2014).

Chemical Reactions and Properties

Morpholine derivatives engage in a variety of chemical reactions, influenced by their functional groups and molecular structure. Studies have shown that these compounds can participate in a range of reactions, including but not limited to, photochemical transformations and nucleophilic substitutions, which are determined by the specific characteristics of the morpholine and substituent groups involved (G. Shanmugam et al., 2012).

properties

IUPAC Name

(4-tert-butylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(2,3)13-6-4-12(5-7-13)14(17)16-8-10-18-11-9-16/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMKNNJIGSSVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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